molecular formula C19H23N5OS B12248349 4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine

4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B12248349
M. Wt: 369.5 g/mol
InChI Key: AIJMHNWZAREGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains nitrogen and sulfur atoms within its structure. The unique arrangement of these atoms imparts specific chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, it becomes evident that this compound has unique structural features and biological activities that make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C19H23N5OS/c1-3-15-10-18(23-22-13(15)2)25-12-14-5-8-24(9-6-14)19-21-16-11-20-7-4-17(16)26-19/h4,7,10-11,14H,3,5-6,8-9,12H2,1-2H3

InChI Key

AIJMHNWZAREGFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.